molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Cat. No. B166872
M. Wt: 271.08 g/mol
InChI Key: CAKRAHQRJGUPIG-UHFFFAOYSA-M
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Patent
US06281381B1

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
Name
alendronic acid monohydrate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
alendronic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:9]([OH:12])([OH:11])=[O:10])([P:5]([OH:8])([OH:7])=[O:6])[OH:4].O.[OH-].[Na+:17]>C(O)C>[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:5]([O-:7])([OH:8])=[O:6])([P:9]([OH:12])([OH:11])=[O:10])[OH:4].[Na+:17] |f:0.1,2.3,5.6|

Inputs

Step One
Name
alendronic acid monohydrate
Quantity
25 g
Type
reactant
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
alendronic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter flask was fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with vigorously stirring
STIRRING
Type
STIRRING
Details
Then the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for additional 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.